molecular formula C19H22N2O2 B12339490 3,6-Dibenzyl-5-methoxypiperazin-2-one

3,6-Dibenzyl-5-methoxypiperazin-2-one

Cat. No.: B12339490
M. Wt: 310.4 g/mol
InChI Key: ZZDVCJUBEZBUBE-UHFFFAOYSA-N
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Description

3,6-Dibenzyl-5-methoxypiperazin-2-one is a chemical compound with the molecular formula C19H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibenzyl-5-methoxypiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the aza-Michael addition between diamines and sulfonium salts under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibenzyl-5-methoxypiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to optimize reaction rates and yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

3,6-Dibenzyl-5-methoxypiperazin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 3,6-Dibenzyl-5-methoxypiperazin-2-one involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Dibenzyl-5-methoxypiperazin-2-one include:

  • 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine
  • 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3,6-dibenzyl-5-methoxypiperazin-2-one

InChI

InChI=1S/C19H22N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-11,16-17,19,21H,12-13H2,1H3,(H,20,22)

InChI Key

ZZDVCJUBEZBUBE-UHFFFAOYSA-N

Canonical SMILES

COC1C(NC(=O)C(N1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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